Cas no 22715-27-1 (pyrimidine-2,5-diamine)

pyrimidine-2,5-diamine structure
pyrimidine-2,5-diamine structure
商品名:pyrimidine-2,5-diamine
CAS番号:22715-27-1
MF:C4H6N4
メガワット:110.1172
MDL:MFCD00129726
CID:52129
PubChem ID:229075

pyrimidine-2,5-diamine 化学的及び物理的性質

名前と識別子

    • 2,5-Diaminopyrimidine
    • Pyrimidine-2,5-diamine
    • 2,5-Diaminepyrimidine
    • 2,5-Diamionpyrimidine
    • 2,5-Diamino-pyrimidin
    • 2,5-Pyrimidinediamine
    • 5,2-Diaminopyrimidin
    • AC1L5GP6
    • AC1Q4WNU
    • Pyrimidin-2,5-diyldiamin
    • pyrimidine-2,5-diyldiamine
    • NSC22476
    • zlchem 631
    • Pyrimidine, 2,5-diamino-
    • ZLD0081
    • DNACGYGXUFTEHO-UHFFFAOYSA-N
    • VP50053
    • RP18980
    • AB0020958
    • ST2409137
    • V2039
    • ST45024275
    • (4-METHOXYBIPHENYL-4-YL)-PHENYL-METHANONE
    • 22715-27-1
    • AKOS000265300
    • AS-30710
    • EN300-36171
    • SCHEMBL2495212
    • Q18465870
    • FT-0645386
    • AMY15725
    • MFCD00129726
    • NSC-22476
    • SB57467
    • CS-0019001
    • DTXSID80281673
    • J-507278
    • Z362768106
    • A816322
    • DB-008134
    • ALBB-019743
    • pyrimidine-2,5-diamine
    • MDL: MFCD00129726
    • インチ: 1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8)
    • InChIKey: DNACGYGXUFTEHO-UHFFFAOYSA-N
    • ほほえんだ: N1C(N([H])[H])=NC([H])=C(C=1[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 110.05900
  • どういたいしつりょう: 110.059
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 66.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 4
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 77.8

じっけんとくせい

  • 密度みつど: 1.368
  • ふってん: 401.7 oC at 760 mmHg
  • フラッシュポイント: 225.6 oC
  • 屈折率: 1.694
  • PSA: 77.82000
  • LogP: 0.80340

pyrimidine-2,5-diamine セキュリティ情報

pyrimidine-2,5-diamine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

pyrimidine-2,5-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLY8122-10G
pyrimidine-2,5-diamine
22715-27-1 97%
10g
¥ 4,950.00 2023-04-05
Enamine
EN300-36171-0.1g
pyrimidine-2,5-diamine
22715-27-1 95.0%
0.1g
$30.0 2025-03-18
Enamine
EN300-36171-0.25g
pyrimidine-2,5-diamine
22715-27-1 95.0%
0.25g
$44.0 2025-03-18
eNovation Chemicals LLC
K39318-10g
2,5-Diaminopyrimidine
22715-27-1 95%
10g
$1285 2024-05-24
abcr
AB335348-1 g
Pyrimidine-2,5-diamine, 95%; .
22715-27-1 95%
1g
€292.00 2023-04-26
Cooke Chemical
BD0377045-1g
2,5-Diaminepyrimidine
22715-27-1 95%
1g
RMB 869.60 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLY8122-5G
pyrimidine-2,5-diamine
22715-27-1 97%
5g
¥ 2,970.00 2023-04-05
Enamine
EN300-36171-0.5g
pyrimidine-2,5-diamine
22715-27-1 95.0%
0.5g
$69.0 2025-03-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLY8122-50G
pyrimidine-2,5-diamine
22715-27-1 97%
50g
¥ 14,850.00 2023-04-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TC220-50mg
pyrimidine-2,5-diamine
22715-27-1 95%
50mg
135.0CNY 2021-07-10

pyrimidine-2,5-diamine 関連文献

pyrimidine-2,5-diamineに関する追加情報

Pyrimidine-2,5-diamine (CAS No. 22715-27-1): A Key Intermediate in Modern Pharmaceutical Research

Pyrimidine-2,5-diamine, a compound with the chemical formula C₄H₆N₂ and the CAS registry number 22715-27-1, represents a fundamental building block in the synthesis of various pharmacologically active molecules. This heterocyclic amine has garnered significant attention in the field of medicinal chemistry due to its versatile reactivity and its role as a precursor in the development of drugs targeting diverse therapeutic areas.

The structural framework of pyrimidine-2,5-diamine consists of a six-membered aromatic ring containing two nitrogen atoms at the 2 and 5 positions, with two amino groups (-NH₂) attached at these positions as well. This configuration imparts unique electronic and steric properties to the molecule, making it an invaluable intermediate for constructing more complex pharmacophores. The presence of these two amino groups allows for further functionalization through various chemical reactions, including condensation, alkylation, and acylation, which are essential for tailoring the molecular properties to achieve desired biological activities.

In recent years, pyrimidine-2,5-diamine has been extensively studied for its potential applications in the development of antiviral and anticancer agents. The pyrimidine scaffold is a hallmark of many nucleoside analogs, which are known for their efficacy in inhibiting viral replication by mimicking natural nucleobases. For instance, derivatives of pyrimidine-2,5-diamine have been explored as inhibitors of enzymes such as thymidylate synthase (TS), which is crucial in DNA synthesis and repair. Inhibiting TS can disrupt tumor cell proliferation, making such compounds promising candidates for anticancer therapies.

Moreover, the interest in pyrimidine-2,5-diamine extends to its role in designing novel antiviral drugs. The ability to modify the pyrimidine core allows researchers to develop molecules that can selectively target viral enzymes without affecting host cellular processes. Recent studies have highlighted the use of pyrimidine-based compounds in combating RNA viruses, such as those responsible for influenza and hepatitis C. By incorporating structural modifications derived from pyrimidine-2,5-diamine, scientists have been able to enhance drug potency and reduce resistance profiles.

The versatility of pyrimidine-2,5-diamine is further underscored by its application in synthesizing kinase inhibitors. Protein kinases play a pivotal role in cell signaling pathways and are often dysregulated in diseases such as cancer. Pyrimidine derivatives have shown promise as kinase inhibitors due to their ability to bind to ATP-binding pockets with high affinity. Researchers have leveraged the reactivity of pyrimidine-2,5-diamine to develop inhibitors targeting specific kinases involved in cancer progression or inflammatory responses.

In addition to its pharmaceutical applications, pyrimidine-2,5-diamine has found utility in materials science and agrochemical research. Its ability to serve as a precursor for more complex heterocyclic compounds makes it valuable for designing novel materials with unique electronic properties. These materials can be employed in optoelectronic devices or as catalysts in organic synthesis. Furthermore, derivatives of pyrimidine-2,5-diamine have been explored as herbicides and fungicides due to their interaction with essential biological pathways in plants and fungi.

The synthesis of pyrimidine-2,5-diamine typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between urea derivatives with β-ketoesters or β-ketoamides under acidic or basic conditions. Advances in synthetic methodologies have enabled more efficient production processes, including catalytic approaches that minimize waste and energy consumption.

In conclusion, pyrimidine-2,5-diamine (CAS No. 22715-27-1) is a multifaceted compound with significant implications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable intermediate for developing drugs targeting various diseases and innovative materials with tailored properties. As research continues to uncover new applications for this compound, its importance in modern chemical synthesis is poised to grow even further.

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